molecular formula C5H4BrCl2NO2S B1439797 6-Bromopyridine-3-sulfonyl chloride hydrochloride CAS No. 1266693-63-3

6-Bromopyridine-3-sulfonyl chloride hydrochloride

Cat. No. B1439797
M. Wt: 292.97 g/mol
InChI Key: SVOHVOIATKZUAW-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-sulfonyl chloride hydrochloride is a chemical compound used in various scientific experiments. It has a molecular weight of 256.50 .


Synthesis Analysis

This compound is synthesized by the addition of hydrogen chloride to a mixture of 6-bromo-3-pyridinesulfonyl chloride and pyridine. A specific synthesis method involves cooling a stirred solution of 5-amino-2-bromopyridine in 12 N hydrochloric acid, to which a solution of sodium nitrite in water is slowly added .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.50 . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 . Its water solubility is 0.278 mg/ml .

Scientific Research Applications

Reactivity Studies

Research on brominated pyridines, such as 6-Bromopyridine-3-sulfonyl chloride hydrochloride, includes studying their reactivity. For instance, 2-Hydroxy-6-bromopyridine is formed by reacting concentrated aqueous solutions of various acids with 2,6-dibromopyridine at high temperatures (Wibaut, Haayman, & Dijk, 2010).

Synthesis of Sulfonamides

This compound is used in efficient and scalable synthesis processes. Transformations from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide, through halogen-metal exchange and reaction with sulfuryl chloride followed by amidation, have been established (Emura et al., 2011).

Organic Synthesis Applications

It serves as a key intermediate in organic synthesis. For example, 3-cyanopyridine-2-sulfonyl chlorides, including derivatives of 6-bromopyridine-3-sulfonyl chloride hydrochloride, are synthesized for various applications. These include the production of N-substituted sulfonylamides (Dmitrieva et al., 2009).

Role in Oxidative Reactions

In the context of oxidative reactions, 2-aminopyridine-3-sulfonyl chlorides, a category to which 6-bromopyridine-3-sulfonyl chloride hydrochloride belongs, react with tertiary amines in the presence of air to produce sulfonylethenamines. This highlights its dual role in promoting oxidation and electrophilic trapping (Wei et al., 2016).

Catalytic Applications

This compound has been used in ruthenium-catalyzed reactions for meta sulfonation of 2-phenylpyridines, indicating its role in catalysis and the formation of specific organic compounds (Saidi et al., 2011).

Use in Synthesis of Complex Organic Molecules

It's also pivotal in synthesizing complex organic molecules, like in the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by various agents, showing its versatility in organic synthesis (Han, 2010).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-bromopyridine-3-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S.ClH/c6-5-2-1-4(3-8-5)11(7,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOHVOIATKZUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridine-3-sulfonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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